

# Total Synthesis of Methylophiopogonone B: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Methylophiopogonone B	
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#### **Abstract**

**Methylophiopogonone B**, a naturally occurring homoisoflavonoid, has garnered interest within the scientific community due to its potential biological activities. This document provides a detailed protocol for the total synthesis of **Methylophiopogonone B**, based on established chemical methodologies. The synthesis involves a multi-step process commencing from a substituted 4-chromenone precursor. Key transformations include a chemoselective 1,4-reduction and a deprotection step to yield the final product. This protocol is intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and drug development, providing a reproducible method for accessing this valuable compound for further investigation.

### Introduction

Homoisoflavonoids are a class of phenolic compounds found in various plants.[1] They are characterized by a 16-carbon skeleton composed of two phenyl rings and a heterocyclic ring.[2] **Methylophiopogonone B**, chemically known as 5,7-dihydroxy-6-methoxy-3-(4-methoxybenzyl)chroman-4-one, is a member of this class. The synthesis of homoisoflavonoids is of significant interest due to their diverse biological activities and often low natural abundance.[1] This protocol outlines a facile synthetic route to **Methylophiopogonone B**.[1][3]



## **Overall Synthetic Strategy**

The total synthesis of **Methylophiopogonone B** can be achieved in a few linear steps starting from a known 4-chromenone derivative.[1] The general approach involves the synthesis of a 3-benzylidene-4-chromanone intermediate, followed by a chemoselective reduction of the carbon-carbon double bond. The final step involves the deprotection of a protecting group to yield the target molecule.

# **Experimental Protocols**

Materials and General Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.

Synthesis of (E)-5,7-Dihydroxy-6-methoxy-3-(4-methoxybenzylidene)chroman-4-one (8)[3]

This intermediate is synthesized from the corresponding 3-(4-methoxybenzylidene)-4-chromanone precursor (19) through a deprotection step.

- To a solution of the 3-(4-methoxybenzylidene)-4-chromanone (19) (15 mg, 0.04 mmol) in CH2Cl2 (5 mL), add TMSI (13  $\mu$ L, 0.09 mmol) at 0 °C.
- Stir the reaction mixture at 0 °C for 1 hour.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction and purify the product by column chromatography to afford compound 8.

Synthesis of 5,7-Dihydroxy-6-methoxy-3-(4-methoxybenzyl)chroman-4-one (Methylophiopogonone B)[1]



This final step involves the chemoselective 1,4-reduction of the  $\alpha$ , $\beta$ -unsaturated ketone in intermediate 8.

- Detailed reaction conditions for this specific reduction step on compound 8 to yield
  Methylophiopogonone B were not explicitly detailed in the provided search results but can be inferred from the general synthesis of similar natural products described in the source.[1]
  [3] A common method for such a transformation is catalytic hydrogenation.
- A representative protocol would involve dissolving compound 8 in a suitable solvent (e.g., ethanol or ethyl acetate) and adding a catalyst, such as Palladium on carbon (Pd/C).
- The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (as monitored by TLC).
- After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel to yield
  Methylophiopogonone B.

## **Data Presentation**

Table 1: Spectroscopic Data for **Methylophiopogonone B** (5,7-Dihydroxy-6-methoxy-3-(4-methoxybenzyl)chroman-4-one)[1]

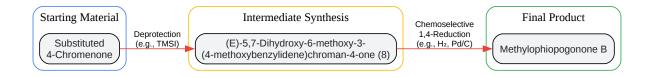
Data Type	Values
<sup>1</sup> H-NMR	Not explicitly provided in the search results for the final compound.
<sup>13</sup> C-NMR	95.4, 69.8, 60.5, 47.8, 32.6 ppm
HRMS (EI)	Calculated for C <sub>17</sub> H <sub>16</sub> O <sub>6</sub> [M <sup>+</sup> ]: 316.0947; Found: 316.0945

Table 2: Spectroscopic Data for Intermediate (E)-5,7-Dihydroxy-6-methoxy-3-(4-methoxybenzylidene)chroman-4-one (8)[3]



Data Type	Values
¹H-NMR (600 MHz, CDCl₃)	δ 7.78 (s, 1H), 7.26 (d, 2H, J = 7.8 Hz), 6.96 (d, 2H, J = 9.0 Hz), 6.31 (s, 1H), 5.22 (d, 2H, J = 1.8 Hz), 3.97 (s, 3H), 3.94 (s, 3H), 3.85 (s, 3H)
<sup>13</sup> C-NMR (100 MHz, CDCl <sub>3</sub> )	δ 179.7, 160.4, 159.4, 155.3, 153.8, 136.2, 135.4, 131.7, 129.6, 127.1, 114.1, 110.4, 98.9, 67.4, 61.5, 61.4, 55.3
HRMS (EI)	Calculated for C <sub>19</sub> H <sub>18</sub> O <sub>6</sub> [M <sup>+</sup> ]: 342.1103; Found: 342.1106

#### **Visualizations**



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Caption: Synthetic workflow for the total synthesis of **Methylophiopogonone B**.

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## References

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- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]







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